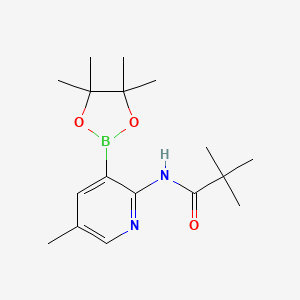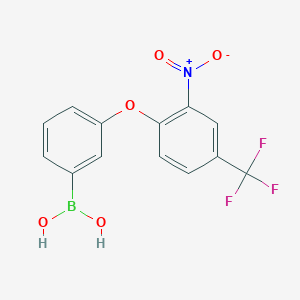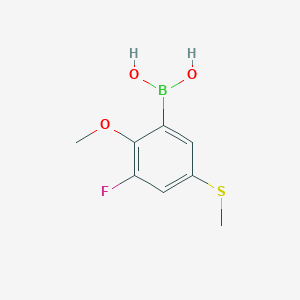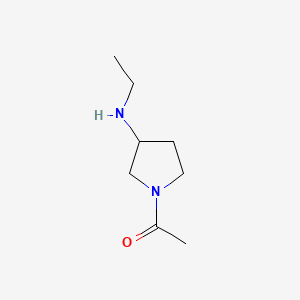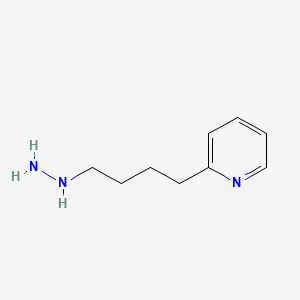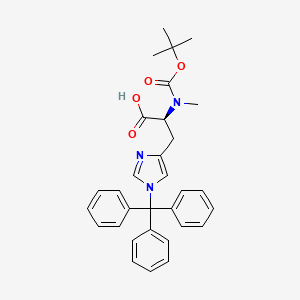
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H12BrClFNO and a molecular weight of 296.56 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with bromine and fluorine atoms .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : Compounds containing the pyrrolidine moiety, similar to "3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride," are often used in the synthesis of novel heterocyclic compounds. For instance, bromo-substituted derivatives have been synthesized for their potential applications in medicinal chemistry and material science. Such compounds are characterized using various spectroscopic techniques to understand their structure and properties (Sarbu et al., 2019).
Antimicrobial Activity : Derivatives of pyrrolidine, particularly those substituted with halogens, have been explored for their antimicrobial properties. Research has shown that cyanopyridine derivatives, which may share structural similarities with the compound , exhibit antimicrobial activity against a range of bacteria, suggesting potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).
Coordination Chemistry : Pyrrolidine derivatives can act as ligands in coordination chemistry, forming complexes with metals. This can lead to the development of catalysts or materials with unique properties. For example, pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized and studied for their selective sensing abilities, indicating potential applications in chemical sensing and molecular recognition (Maity & Govindaraju, 2010).
Pharmacological Research : The structural motifs present in "this compound" could be relevant in pharmacological research. Compounds with similar structures have been investigated for their biological activities, including antioxidant and anticholinergic activities, which are crucial in drug discovery and development processes (Rezai et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCNDXJHRHMWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



